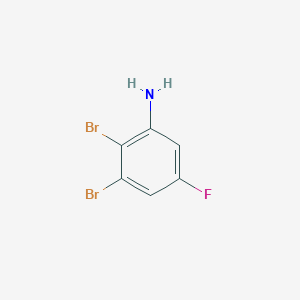

2,3-Dibromo-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJIUFVHEVCFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 5 Fluoroaniline

Precursor Selection and Initial Functionalization Approaches

The successful synthesis of 2,3-dibromo-5-fluoroaniline is highly dependent on the selection of an appropriate starting material and the sequence of functional group transformations. The directing effects of the substituents (amino, fluoro, and nitro groups) play a critical role in determining the position of incoming electrophiles during aromatic substitution reactions.

Halogenation Strategies (Bromination and Fluorination Pathways)

The introduction of bromine and fluorine atoms onto the aromatic ring can be achieved through various electrophilic halogenation reactions. The order of these reactions is crucial for achieving the desired 2,3,5-substitution pattern.

One plausible pathway involves the bromination of a fluorinated precursor. For instance, starting with 3-fluoroaniline (B1664137), direct bromination is complicated by the strong activating and ortho-, para-directing nature of the amino group, which would likely lead to a mixture of products, including the 2,4,6-tribromo derivative. allen.inyoutube.com To control the regioselectivity, protection of the amino group is necessary.

Alternatively, a precursor already containing the desired halogen substitution pattern can be synthesized. For example, the synthesis of 1,3-dibromo-2-fluoro-5-nitrobenzene (B1397248) is a key intermediate, which can then be reduced to the target aniline (B41778). apolloscientific.co.uk

Fluorination can also be introduced at a later stage of the synthesis, for example, through a Sandmeyer-type reaction on a suitably substituted aniline or through nucleophilic aromatic substitution on an activated nitrobenzene (B124822) derivative. google.com

Amine Protection and Deprotection Techniques

To mitigate the high reactivity of the aniline starting material and to control the regioselectivity of subsequent electrophilic substitution reactions, the amino group is often protected. Acetylation is a common and effective method for this purpose, converting the strongly activating amino group into a moderately activating acetamido group (-NHCOCH3). allen.inquora.cominfinitylearn.com This acetamido group is still an ortho-, para-director, but its reduced activating effect allows for more controlled halogenation, preventing over-bromination. quora.comchemistrysteps.com

The protection step typically involves reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. After the desired halogenation steps are completed, the protecting acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amino group. youtube.com

Nitro Group Introduction and Subsequent Reduction

A common and effective strategy for the synthesis of aromatic amines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. The nitro group is a strong deactivating and meta-directing group, which can be exploited to guide the introduction of other substituents. youtube.com

For the synthesis of this compound, a potential route involves the synthesis of 2,3-dibromo-5-fluoronitrobenzene as a key intermediate. This nitro compound can then be reduced to the corresponding aniline. The reduction of aromatic nitro compounds can be achieved using various reagents and catalytic systems. youtube.com

Reaction Conditions and Optimization Protocols

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, solvents, and temperature is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted byproducts.

Catalytic Systems for Halogenation and Reduction

Halogenation: While electrophilic bromination of activated rings like aniline can often proceed without a catalyst, the use of a catalyst can enhance selectivity and yield, especially for less reactive substrates. For the bromination of protected anilines (acetanilides), common brominating agents include N-bromosuccinimide (NBS) in the presence of a suitable solvent. chegg.com Palladium-catalyzed meta-C–H bromination has also been reported for aniline derivatives, offering an alternative approach to control regioselectivity. nih.govresearchgate.netbohrium.comresearchgate.net

Reduction: The catalytic hydrogenation of nitroarenes to anilines is a widely used and efficient method. youtube.com A variety of catalysts are effective for this transformation, with palladium on carbon (Pd/C) being one of the most common. chemicalbook.comresearchgate.net Other catalytic systems include platinum-based catalysts, as well as reductions using metals such as iron or tin in acidic media. youtube.comresearchgate.net The choice of catalyst and reaction conditions can be optimized to ensure complete reduction of the nitro group without affecting other functional groups present in the molecule. For dinitro compounds, selective reduction of one nitro group can be a challenge, but specific catalytic systems have been developed for such transformations. researchgate.net

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of aromatic substitution reactions. In bromination reactions, the polarity of the solvent can affect the regioselectivity. manac-inc.co.jp For instance, the use of non-polar solvents can sometimes favor para-substitution. youtube.comwku.edu Common solvents for bromination include acetic acid, acetonitrile (B52724), and dichloromethane. chegg.comwku.edu

Temperature control is also critical in multi-step syntheses. Halogenation reactions are often carried out at specific temperatures to control the reaction rate and prevent side reactions. Similarly, the catalytic reduction of nitro groups may require heating to proceed at a reasonable rate, but excessive temperatures can lead to catalyst deactivation or undesired side reactions. Careful control of the reaction temperature at each step is essential for a successful synthesis.

Detailed Research Findings

Hypothetical Synthetic Pathway:

Protection: 3-fluoroaniline is reacted with acetic anhydride to form N-(3-fluorophenyl)acetamide. This step protects the amino group and moderates its activating effect.

Bromination: The resulting acetanilide (B955) is then subjected to bromination. Due to the ortho-, para-directing nature of the acetamido group and the meta-directing (ortho- to the amino group) fluorine, a mixture of brominated products is expected. Careful control of the reaction conditions (e.g., using N-bromosuccinimide in a suitable solvent) would be necessary to favor the formation of the 2,3-dibromo isomer. The steric hindrance of the acetamido group might play a role in directing the second bromine atom to the 3-position.

Deprotection: The N-(2,3-dibromo-5-fluorophenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield this compound.

Alternatively, a more controlled synthesis could start from a pre-functionalized nitrobenzene:

Starting Material: 1,3-Dibromo-2-fluoro-5-nitrobenzene, which is commercially available from some suppliers, serves as an ideal precursor. apolloscientific.co.uk

Reduction: This nitro compound is then subjected to catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or reduction with a metal in acid (e.g., Fe/HCl) to convert the nitro group to an amino group, directly yielding the final product, this compound.

Interactive Data Table: Comparison of Potential Synthetic Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Key Considerations |

| 1A | Amine Protection | 3-Fluoroaniline | Acetic anhydride | Moderates reactivity for subsequent steps. |

| 2A | Dibromination | N-(3-fluorophenyl)acetamide | N-Bromosuccinimide | Regioselectivity is a major challenge. |

| 3A | Amine Deprotection | N-(2,3-dibromo-5-fluorophenyl)acetamide | Acid or base hydrolysis | Regenerates the final amine product. |

| 1B | Reduction | 1,3-Dibromo-2-fluoro-5-nitrobenzene | Pd/C, H2 or Fe/HCl | A more direct route if the precursor is available. |

Pressure Considerations in Hydrogenation Reactions

In the catalytic hydrogenation of halogenated nitroaromatics, hydrogen pressure is a critical parameter that significantly influences reaction rate, selectivity, and safety. researchgate.net The primary goal is the selective reduction of the nitro group without causing hydrodehalogenation—the undesired removal of halogen atoms (in this case, bromine) from the aromatic ring.

The selection of hydrogen pressure is a key factor in obtaining the desired chemoselectivity. researchgate.net Higher pressures generally increase the rate of hydrogenation by increasing the concentration of dissolved hydrogen in the reaction solvent. However, this can also promote the undesired side reaction of dehalogenation. Conversely, lower pressures may slow the reaction but can enhance selectivity for the desired haloaniline.

Research on the selective hydrogenation of 1-iodo-4-nitrobenzene (B147127) demonstrates this interplay. It was found that increasing the hydrogen pressure from 20 bar to 85 bar, while simultaneously lowering the temperature, led to an increased yield of the desired 4-iodoaniline (B139537). acs.org This indicates that a careful balance between pressure and temperature is crucial for optimizing the reaction. Continuous flow reactor systems offer precise control over pressure, which can be instrumental in achieving high yields and selectivity. mdpi.com From a green chemistry perspective, minimizing H₂ gas pressure is a desirable goal to enhance process safety. acsgcipr.org

Table 1: Effect of Pressure on Hydrogenation of 1-iodo-4-nitrobenzene Illustrative data based on findings for a related halogenated nitroaromatic.

| Pressure (bar) | Temperature (°C) | Yield of 4-iodoaniline (%) | Dehalogenation to Aniline (%) |

|---|---|---|---|

| 20 | 110 | 80 | ~1.5 - 2 |

| 85 | 80 | 90 | ~1.5 - 2 |

This interactive table is based on data reported for the hydrogenation of 1-iodo-4-nitrobenzene using a Raney Co catalyst, demonstrating the principle of pressure optimization. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product. scranton.edu

The synthesis of anilines from nitroarenes can be evaluated using this metric. A comparison between classical stoichiometric reduction and catalytic hydrogenation illustrates the concept effectively.

Catalytic Hydrogenation : This process involves reacting the nitroaromatic precursor with hydrogen gas (H₂) in the presence of a catalyst. The only byproduct is water, leading to a very high atom economy. This is considered the most atom-efficient transformation for nitro reduction. acsgcipr.org

Reaction: C₆H₂Br₂FNO₂ + 3H₂ → C₆H₄Br₂FN + 2H₂O

Stoichiometric Metal Reduction : A traditional method uses a metal like iron (Fe) in an acidic medium (e.g., HCl). This reaction generates significant stoichiometric byproducts, specifically metal salts, resulting in a much lower atom economy and creating waste that requires disposal. acsgcipr.org

Reaction: C₆H₂Br₂FNO₂ + 3Fe + 6HCl → C₆H₄Br₂FN + 3FeCl₂ + 2H₂O

Table 2: Comparative Atom Economy for Aniline Synthesis Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Catalytic Hydrogenation | C₆H₂Br₂FNO₂, H₂ | C₆H₄Br₂FN | H₂O | 87.9% |

| Stoichiometric Fe/HCl Reduction | C₆H₂Br₂FNO₂, Fe, HCl | C₆H₄Br₂FN | FeCl₂, H₂O | 34.4% |

The atom economy is calculated using the formula: (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100. This table demonstrates the superior efficiency and waste minimization of the catalytic route.

Sustainable Catalyst and Solvent Choices

The choice of catalyst and solvent plays a pivotal role in the green synthesis of this compound. Sustainable practices favor catalysts that are highly active, selective, recyclable, and based on earth-abundant metals.

Catalysts :

Heterogeneous Catalysts : Catalysts like Palladium on carbon (Pd/C) are widely used and can be recovered and recycled, which is both economically and environmentally beneficial. acs.org Research has focused on using very low loadings of Pd to improve sustainability. acs.org

Non-Noble Metal Catalysts : To move away from expensive and rare precious metals like palladium and platinum, catalysts based on earth-abundant metals such as iron, cobalt, and manganese are being developed. organic-chemistry.orgresearchgate.net For instance, a manganese(II)-NNO pincer complex has been shown to efficiently catalyze the reduction of nitroarenes. organic-chemistry.org

Novel Catalytic Systems : Innovative approaches include photocatalysis using materials like phosphor-doped TiO₂, which can facilitate the reduction at room temperature using light. kau.edu.sa Another green method involves electrochemistry, where a redox mediator in water can reduce nitrobenzenes at ambient temperature and pressure, powered by renewable electricity. specchemonline.com

Solvents : The ideal green solvent is non-toxic, readily available, and has a minimal environmental footprint. For nitro group reductions, there is a strong push to replace traditional volatile organic solvents.

Water : Water is an excellent green solvent. Technologies using designer surfactants have enabled highly efficient nitro reductions with recyclable Fe/ppm Pd nanoparticles in water at room temperature. researchgate.net

Ethanol (B145695) : As a bio-based solvent, ethanol is another sustainable option that can be used in conjunction with green catalysts. organic-chemistry.org

Table 3: Overview of Sustainable Options in Nitroarene Reduction

| Category | Conventional Approach | Sustainable Alternative | Key Benefits |

|---|---|---|---|

| Catalyst | Stoichiometric Iron (Fe) | Heterogeneous Pd/C, Fe/Pd nanoparticles, Mn-complexes | Recyclability, lower waste, use of abundant metals. acs.orgorganic-chemistry.orgresearchgate.net |

| Solvent | Toluene, THF | Water, Ethanol | Reduced toxicity, improved safety, lower environmental impact. organic-chemistry.orgresearchgate.net |

| Energy Source | Thermal Heating | Visible Light (Photocatalysis), Electricity (Electrochemistry) | Reduced energy consumption, ambient reaction conditions. kau.edu.saspecchemonline.com |

Industrial Scale-Up Considerations and Process Intensification

Translating the synthesis of this compound from a laboratory procedure to an industrial scale introduces significant challenges, primarily related to safety, efficiency, and cost.

A major concern with the reduction of nitro compounds is the high exothermicity of the reaction. acsgcipr.org In a large-scale batch reactor, the accumulation of heat can lead to a runaway reaction, posing a serious safety risk. Therefore, thorough calorimetric studies are essential during process development to understand the thermal profile and ensure that the heat generated can be safely managed by the plant's cooling systems. acsgcipr.org

Process intensification, particularly through the adoption of continuous flow chemistry, offers a robust solution to many scale-up challenges.

Enhanced Safety : Continuous flow reactors have a very small reaction volume at any given moment, which inherently minimizes the risk associated with highly exothermic reactions. acs.org This prevents the dangerous accumulation of heat.

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is difficult to achieve in large batch vessels. acs.org This control can improve selectivity and reduce byproduct formation.

Process Control : Flow systems allow for tight control over reaction parameters such as temperature, pressure, and residence time. mdpi.com The use of Process Analytical Technology (PAT), such as online spectroscopy, can provide real-time monitoring of the reaction, ensuring consistency and allowing for rapid adjustments. acsgcipr.org

By moving from traditional batch processing to continuous manufacturing, the synthesis of this compound can be made safer, more efficient, and more consistent, aligning with the principles of modern chemical manufacturing. researchgate.net

Advanced Spectroscopic Characterization of 2,3 Dibromo 5 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a substituted aniline (B41778) like 2,3-Dibromo-5-fluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular connectivity and spatial relationships of the atoms.

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The benzene (B151609) ring contains two protons, H-4 and H-6, which are chemically non-equivalent and are expected to appear as distinct signals. The broad signal of the amino (-NH₂) protons would also be observed, typically in the range of 3.5-4.5 ppm, although its chemical shift can be highly dependent on solvent and concentration.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The fluorine atom is strongly electron-withdrawing via induction. The amino group is a strong electron-donating group through resonance. The interplay of these effects will determine the final chemical shifts. For example, in 2-Bromo-5-fluoroaniline, the aromatic protons appear at δ 6.34, 6.46, and 7.31 ppm chemicalbook.com. For this compound, the proton at C-6 would likely be a doublet of doublets due to coupling with both H-4 and the fluorine at C-5. The proton at C-4 would appear as a doublet of doublets, coupling to H-6 and the fluorine atom.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 6.8 - 7.2 | dd | J(H-4, H-6) ≈ 2-3 Hz, J(H-4, F-5) ≈ 8-10 Hz |

| H-6 | 6.5 - 6.9 | dd | J(H-6, H-4) ≈ 2-3 Hz, J(H-6, F-5) ≈ 4-6 Hz |

Note: These are predicted values based on substituent effects in related molecules. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly affected by the attached substituents. Carbons bonded to the electronegative bromine and fluorine atoms will be deshielded and appear at a lower field. The carbon attached to the amino group (C-1) will be shielded due to the resonance effect of the nitrogen lone pair. The C-F coupling is a key feature, with the C-5 signal appearing as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Carbons at the ortho (C-4, C-6) and meta (C-1, C-3) positions relative to the fluorine will also show smaller C-F couplings.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | 145 - 150 | ~4-8 |

| C-2 | 110 - 115 | ~2-4 |

| C-3 | 118 - 123 | ~20-25 |

| C-4 | 115 - 120 | ~20-25 |

| C-5 | 158 - 163 | ~240-260 |

Note: These are predicted values. The presence of two bromine atoms introduces significant electronic and steric effects that can influence the chemical shifts.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. huji.ac.il The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, providing valuable structural information. alfa-chemistry.com For this compound, a single resonance is expected. This signal will be split into a doublet of doublets due to coupling with the ortho proton (H-4) and the meta proton (H-6). The magnitude of the coupling constants (JHF) is distance-dependent, with ortho coupling typically being larger than meta coupling. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing bromine atoms. The pH of the solution can also significantly affect the ¹⁹F chemical shift in fluoroanilines. nih.gov

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be expected between the signals for H-4 and H-6, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly attached proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This would allow for the unambiguous assignment of the protonated carbons, C-4 and C-6, by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the NH₂ protons could show correlations to C-1, C-2, and C-6. The H-4 proton would be expected to show correlations to C-2, C-5, and C-6, while the H-6 proton would correlate with C-1, C-2, and C-4. These correlations would provide definitive confirmation of the substitution pattern. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

N-H Stretching: The amino group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aniline, these peaks appear around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net

C-H Aromatic Stretching: The stretching vibrations of the aromatic C-H bonds are typically observed just above 3000 cm⁻¹. vscht.cz

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of bands in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring (bending) vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically occurs in the 1250-1350 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band, typically in the region of 1200-1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibrations are found at lower frequencies, usually in the 500-650 cm⁻¹ range.

C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of experimental vibrational frequencies for halogenated anilines. nih.govresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1620 | Medium-Strong |

| -NH₂ | Bending (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic C-N | Stretch | 1250 - 1350 | Medium-Strong |

| Aromatic C-F | Stretch | 1200 - 1300 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. For this compound, the FT-Raman spectrum provides a detailed fingerprint, revealing information about the molecular structure, particularly the vibrations of the carbon-halogen bonds and the aniline framework. The technique is complementary to FT-IR spectroscopy. In a study on the vibrational spectra of 2,6-dibromo-4-nitroaniline, a structurally related compound, both FT-IR and FT-Raman spectra were recorded to provide a comprehensive vibrational analysis. nih.gov The spectra were analyzed in conjunction with density functional theory (DFT) calculations to assign the observed vibrational bands. nih.gov

The FT-Raman spectrum of this compound is characterized by several key regions. The high-wavenumber region (above 3000 cm⁻¹) is dominated by the N-H stretching vibrations of the primary amine group. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1000 cm⁻¹ and 1600 cm⁻¹ contains a wealth of information, including the N-H bending (scissoring) mode, C=C stretching vibrations of the benzene ring, and C-N stretching vibrations. asianpubs.org The carbon-halogen vibrational modes, which are crucial for confirming the identity of the compound, are found in the lower wavenumber region, typically between 600 cm⁻¹ and 1000 cm⁻¹. researchgate.net Specifically, the C-Br stretching modes are expected at lower frequencies compared to C-F stretching modes due to the heavier mass of the bromine atom.

Assignment of Fundamental Vibrational Modes

The assignment of fundamental vibrational modes for this compound is achieved by comparing its experimental FT-Raman and FT-IR spectra with theoretical calculations, often performed using DFT methods like B3LYP. asianpubs.orgsphinxsai.com The inclusion of substituent groups like halogens and the amino group on the aniline ring influences the charge distribution, which in turn affects the structural and vibrational parameters. asianpubs.org

The key vibrational assignments for halogenated anilines are well-established. The N-H stretching vibrations are typically observed in the 3400-3500 cm⁻¹ range for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch. The N-H scissoring mode is found near 1600 cm⁻¹. researchgate.net The C-N stretching vibration in haloaniline derivatives appears in the 1250-1350 cm⁻¹ region. asianpubs.org The carbon-halogen stretching vibrations are highly dependent on the specific halogen. The C-F stretch is typically found in the 1200-1300 cm⁻¹ range, while the C-Br stretching vibrations are located at much lower frequencies, usually below 700 cm⁻¹. asianpubs.orgresearchgate.net Ring breathing and other deformation modes of the substituted benzene ring give rise to a complex pattern of bands throughout the fingerprint region.

Below is a representative table of expected fundamental vibrational modes for this compound based on data from related halogenated anilines.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(N-H) asym | 3450 - 3500 | Asymmetric N-H stretching |

| ν(N-H) sym | 3350 - 3400 | Symmetric N-H stretching |

| ν(C-H) | 3050 - 3100 | Aromatic C-H stretching |

| δ(N-H) | 1600 - 1630 | N-H scissoring (bending) |

| ν(C=C) | 1400 - 1600 | Aromatic ring C=C stretching |

| ν(C-N) | 1250 - 1350 | C-N stretching |

| ν(C-F) | 1200 - 1300 | C-F stretching |

| Ring Modes | 1000 - 1200 | Ring breathing and trigonal bending |

| γ(C-H) | 750 - 900 | C-H out-of-plane bending |

| ν(C-Br) | 550 - 700 | C-Br stretching |

| Ring Deformations | 400 - 600 | In-plane and out-of-plane ring deformations |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its mass, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a synthesized one. nih.gov For this compound, HRMS can distinguish its molecular formula, C₆H₄Br₂FN, from other potential formulas with the same nominal mass. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, allowing the mass defect of the constituent atoms to be observed. The error between the measured mass and the calculated exact mass is typically less than 5 parts per million (ppm), providing a high degree of confidence in the assigned elemental formula. researchgate.net

| Parameter | Value |

| Molecular Formula | C₆H₄Br₂FN |

| Calculated Exact Mass | 268.8728 u |

| Expected [M+H]⁺ Ion | 269.8806 u |

| Typical HRMS Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a protonated precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are mass-analyzed, providing a fragmentation spectrum that reveals structural information.

For halogenated anilines, characteristic fragmentation pathways often involve the loss of the halogen substituents. nih.gov Common fragmentation patterns for this compound would include:

Loss of a bromine radical (•Br): This is a very common pathway for brominated compounds, leading to a significant fragment ion. youtube.com The loss can occur from either the 2- or 3-position.

Loss of HBr: Elimination of hydrogen bromide can occur, particularly in ortho-substituted haloanilines. nih.gov

Loss of the amino group: Fragmentation can involve the loss of ammonia (B1221849) (NH₃) or the •NH₂ radical. nih.gov

Sequential loss of halogens: The initial loss of one bromine atom can be followed by the loss of the second bromine atom or the fluorine atom.

The study of fragmentation pathways of various haloaniline isomers has shown that ortho isomers can exhibit unique fragmentation behavior, such as the loss of a hydrogen halide. nih.gov The fragmentation patterns are essential for distinguishing between different isomers.

Isotopic Pattern Analysis for Halogen Identification

The presence of certain elements with distinctive natural isotopic abundances, such as bromine and chlorine, produces characteristic patterns in a mass spectrum. libretexts.orgucalgary.ca Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). csbsju.edu This 1:1 isotopic ratio is a definitive marker for the presence of a bromine atom in a molecule, which will show two peaks of roughly equal intensity separated by 2 m/z units (M and M+2). ucalgary.ca

Since this compound contains two bromine atoms, its molecular ion region will exhibit a highly characteristic triplet pattern. The relative intensities of the isotopic peaks (M, M+2, and M+4) will be in an approximate ratio of 1:2:1, resulting from the probabilistic combination of the ⁷⁹Br and ⁸¹Br isotopes. This pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule.

| Ion Species | Isotopic Composition | Approximate m/z | Expected Relative Intensity |

| M | C₆H₄(⁷⁹Br)₂FN | 269 | 1 |

| M+2 | C₆H₄(⁷⁹Br)(⁸¹Br)FN | 271 | 2 |

| M+4 | C₆H₄(⁸¹Br)₂FN | 273 | 1 |

X-ray Crystallography for Solid-State Structure Elucidation

The structure of aniline itself is nonplanar, with the amino group situated out of the plane of the benzene ring. researchgate.net The degree of this pyramidalization and other geometric parameters are influenced by the electronic effects of the substituents. For this compound, the electron-withdrawing halogen atoms are expected to influence the C-N bond length and the internal angles of the benzene ring. researchgate.net

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions that dictate the crystal packing. In the solid state, aniline derivatives often form networks of hydrogen bonds involving the amino group, where one -NH₂ group can act as a donor to neighboring molecules. researchgate.net For this compound, it is expected that N-H···N or potentially N-H···F hydrogen bonds could be significant in stabilizing the crystal lattice. The analysis would also reveal any π-π stacking interactions between the aromatic rings of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions associated with the benzene ring and the non-bonding electrons of the amino group's nitrogen atom.

The electronic transitions in substituted anilines are sensitive to the nature and position of the substituents on the aromatic ring. In the case of this compound, the presence of three halogen atoms (two bromine and one fluorine) and an amino group leads to a complex interplay of electronic effects that influence the absorption maxima (λmax) and molar absorptivity (ε).

The amino group acts as a strong auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

Reactivity and Reaction Mechanisms of 2,3 Dibromo 5 Fluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. organicchemistrytutor.comyoutube.com The subsequent loss of a proton restores the aromaticity of the ring. organicchemistrytutor.com

The position of electrophilic attack on the 2,3-Dibromo-5-fluoroaniline ring is controlled by the directing effects of the existing substituents. These effects determine the regioselectivity of the reaction.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This donation stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack at these positions. youtube.com

In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -NH₂ | C1 | -I (weak) | +R (strong) | Activating | ortho, para (C2, C4, C6) |

| -Br | C2 | -I (strong) | +R (weak) | Deactivating | ortho, para (C1, C3, C5) |

| -Br | C3 | -I (strong) | +R (weak) | Deactivating | ortho, para (C2, C4, C6) |

| -F | C5 | -I (strong) | +R (weak) | Deactivating | ortho, para (C1, C3, C6) |

The powerful +R effect of the amino group is the dominant factor, strongly activating the ortho (C6) and para (C4) positions relative to itself. The bromo group at C3 also directs ortho (C4) and para (C6). The fluoro group at C5 directs ortho (C4, C6). Therefore, all substituents collectively direct incoming electrophiles to positions C4 and C6. Steric hindrance from the bulky bromine atom at C3 may slightly disfavor attack at the adjacent C4 position compared to the more accessible C6 position.

Nitration: Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. almerja.net This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). almerja.netmasterorganicchemistry.comlibretexts.org For this compound, the reaction would proceed as follows:

Generation of Electrophile: 2H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The aniline (B41778) derivative attacks the nitronium ion, primarily at the C4 and C6 positions, to form the arenium ion intermediate.

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity.

A significant consideration in the nitration of anilines is the reaction medium's acidity. In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director. This can lead to the formation of meta-substituted products alongside the expected ortho and para isomers.

Sulfonation: Aromatic sulfonation is the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). almerja.netmasterorganicchemistry.com The electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The mechanism is similar to nitration:

Electrophilic Attack: The benzene ring attacks the electrophilic sulfur atom of SO₃.

Deprotonation: A proton is removed to restore aromaticity, yielding a benzenesulfonic acid.

Sulfonation is a reversible reaction; the sulfonic acid group can be removed by heating in dilute aqueous acid. almerja.netlibretexts.org This reversibility allows the -SO₃H group to be used as a temporary blocking group to direct other substituents before being removed. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com This reaction requires the presence of strong electron-withdrawing groups and a good leaving group (typically a halide). masterorganicchemistry.com The mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

In this compound, the bromine atoms can potentially be displaced by strong nucleophiles. A halogen displacement reaction occurs when a more reactive halogen displaces a less reactive one from a compound. savemyexams.com In the context of SₙAr, this refers to the replacement of a halide on the ring by a nucleophile. For this to occur, the ring must be sufficiently "activated" (i.e., made electron-poor) by electron-withdrawing groups. wikipedia.org While the amino group is electron-donating, the three halogen atoms are electron-withdrawing via their inductive effects, which helps to facilitate nucleophilic attack.

A counterintuitive aspect of SₙAr reactions is the reactivity of aryl halides, which follows the order F > Cl > Br > I. wikipedia.orgchemistrysteps.com This is the opposite of the trend seen in Sₙ2 reactions, where iodide is the best leaving group. chemistrysteps.comyoutube.com

Metal-Catalyzed Coupling Reactions

The bromine atoms on this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming C-C bonds, particularly for synthesizing biaryls. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org this compound could be selectively coupled at either the C2 or C3 position, potentially with differing reactivity, to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has largely replaced older, harsher methods for synthesizing aryl amines. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org This would allow for the modification of this compound by introducing a substituted amino group in place of one of the bromine atoms. The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial for the reaction's success and scope. libretexts.orgorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, which is an unprotected ortho-bromoaniline, this reaction offers a pathway to introduce aryl, alkyl, or vinyl substituents.

The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. First, a Pd(0) catalyst oxidatively adds to the aryl-bromine bond. Given the two bromine atoms in this compound, selective coupling at one site over the other may be possible by controlling reaction conditions, though this can be challenging. The oxidative addition is often the rate-determining step. Following this, transmetalation occurs where the organic group from the boronic acid or ester is transferred to the palladium center, a step that requires a base. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst.

Unprotected ortho-anilines can be challenging substrates, but methods have been developed that show compatibility with the free amine, avoiding the need for protecting groups. These reactions are valued for their mild conditions and tolerance of various functional groups.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |

| Ligand | PPh₃, Buchwald-type phosphines | Stabilizes catalyst, influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and catalyst |

| Boron Reagent | Arylboronic acids, alkylboronic esters | Source of the new carbon substituent |

This table presents generalized conditions for the Suzuki-Miyaura reaction.

Sonogashira Coupling and Related Alkyne Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It is a highly effective method for the synthesis of arylalkynes.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) species undergoes oxidative addition with the aryl halide (this compound). In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting complex then undergoes reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under mild conditions, often at room temperature.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous in pharmaceutical synthesis to avoid issues with copper contamination. These systems often rely on specific ligands and bases to facilitate the reaction.

Table 2: Key Components in Sonogashira Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Main catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Scavenges HX, deprotonates alkyne |

| Solvent | THF, DMF, Acetonitrile (B52724) | Reaction medium |

| Alkyne | Phenylacetylene, Propyne | Coupling partner |

This table outlines typical components for a Sonogashira reaction.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a cornerstone of modern synthetic chemistry for constructing aryl amines from aryl halides like this compound.

The reaction mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.

The reaction is highly versatile, with different generations of catalyst systems developed to couple a wide array of aryl halides with primary and secondary amines, and even ammonia (B1221849) equivalents. For a substrate like this compound, this reaction could be used to introduce a second amino group, potentially leading to precursors for pharmaceutically relevant diamine structures.

Table 3: Common Reagents for Buchwald-Hartwig Amination

| Component | Example | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, RuPhos, XPhos | Crucial for catalyst activity and stability |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes amine deprotonation |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

| Amine | Primary amines, secondary amines, anilines | The nitrogen nucleophile |

This table summarizes common reagents used in the Buchwald-Hartwig amination.

Functional Group Interconversions of the Amine Moiety

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Diazotization and Sandmeyer Reactions

Primary arylamines can be converted into arenediazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). The resulting diazonium salt of this compound is a valuable intermediate.

The diazonium group can be replaced by a wide range of nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. This provides a powerful method to introduce substituents that are otherwise difficult to install directly on the aromatic ring.

Halogenation : Treatment with CuCl or CuBr introduces chlorine or bromine, respectively.

Cyanation : Reaction with CuCN yields a nitrile (benzonitrile), which can be further hydrolyzed to a carboxylic acid.

Hydroxylation : Reaction with Cu₂O or simply heating in water can introduce a hydroxyl group.

These reactions proceed through a radical-nucleophilic aromatic substitution mechanism.

Acylation and Alkylation of the Amine

The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it nucleophilic, allowing it to undergo acylation and alkylation.

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the HX byproduct. This reaction forms an amide. The resulting acetamido group is a powerful ortho-, para-director in electrophilic aromatic substitution and can serve as a protecting group for the amine.

Alkylation involves the reaction of the amine with an alkyl halide to form secondary or tertiary amines. However, direct alkylation of anilines with alkyl halides can be difficult to control and often leads to polyalkylation, where multiple alkyl groups are added to the nitrogen. Reductive amination is often a more effective method for controlled alkylation. It is also important to note that the conditions for related reactions like Friedel-Crafts alkylation are often incompatible with anilines because the amino group, being a Lewis base, reacts with the Lewis acid catalyst, deactivating the ring.

Cyclization and Heterocycle Formation Pathways

This compound is a valuable precursor for the synthesis of heterocyclic compounds, leveraging its multiple reaction sites. The formation of heterocycles can be achieved through intramolecular cyclization reactions, often after initial functionalization of the amine or one of the bromine atoms.

For instance, after a Sonogashira coupling at one of the bromine positions to introduce an alkyne, the resulting 2-alkynyl-aniline derivative could undergo an intramolecular cyclization to form an indole. Similarly, functionalization of the amine group followed by an intramolecular reaction with an adjacent bromine atom can lead to the formation of fused heterocyclic systems. For example, acylation of the amine followed by an intramolecular Heck reaction or a nucleophilic aromatic substitution could lead to the formation of nitrogen-containing bicyclic structures.

Intramolecular Friedel-Crafts reactions are also a viable pathway for cyclization. If a suitable carboxylic acid or acyl chloride moiety is tethered to the aniline ring (e.g., via N-alkylation), an intramolecular acylation can lead to the formation of fused ring systems containing a ketone. The specific heterocycle formed depends on the nature of the reacting partners and the reaction conditions employed.

Applications of 2,3 Dibromo 5 Fluoroaniline As a Key Building Block

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant majority of FDA-approved drugs containing at least one heterocyclic ring. Halogenated anilines, such as 2,3-Dibromo-5-fluoroaniline, are instrumental in constructing these scaffolds.

While direct, single-step syntheses of indoles from this compound are not prominently documented, established methods like the Leimgruber-Batcho and Fischer indole syntheses offer plausible routes. diva-portal.org For instance, the Leimgruber-Batcho synthesis could theoretically utilize a derivative of this compound, such as a corresponding 2-nitrotoluene, to construct the fluorinated and brominated indole ring system.

Benzotriazoles, another important class of heterocycles with a wide range of pharmacological activities, are typically synthesized from o-phenylenediamines. nih.gov this compound can serve as a precursor to the required diamine through a sequence of nitration followed by reduction, thus enabling its incorporation into benzotriazole-based structures. The resulting halogenated benzotriazoles are of interest for their potential as antifungal agents and for modulating the biological activity of other drug molecules. nih.gov

Quinazolinones are a major class of nitrogen-containing heterocycles renowned for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The synthesis of halogenated quinazolinone derivatives often employs correspondingly substituted anilines or anthranilic acids.

This compound is a key starting material for producing dibrominated and fluorinated quinazolinones. A typical synthetic route involves the initial conversion of the aniline (B41778) to its corresponding anthranilic acid derivative, which is then cyclized to form a 3,1-benzoxazin-4-one. jocpr.com This intermediate can subsequently react with various amines to yield the final quinazolinone scaffold. Research has demonstrated the synthesis of 6,8-dibromo-quinazolinone derivatives that show significant antimicrobial and anti-inflammatory activity. nih.govjocpr.com The presence of bromine atoms on the quinazolinone core has been linked to enhanced cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Synthetic Pathway to Quinazolinone Derivatives

| Step | Starting Material | Reagents | Intermediate/Product | Application |

|---|---|---|---|---|

| 1 | This compound | Phosgene, Carboxylation reagents | 3,5-Dibromo-2-amino-5-fluorobenzoic acid | Intermediate Synthesis |

| 2 | Substituted Anthranilic Acid | Acetic Anhydride (B1165640) / Benzoyl Chloride | 2-Substituted-3,1-benzoxazin-4-one | Heterocyclic Intermediate |

| 3 | 2-Substituted-3,1-benzoxazin-4-one | Primary Amines / Hydrazines | 2,3-Disubstituted Quinazolin-4(3H)-ones | Bioactive Compounds nih.gov |

Role in the Synthesis of Advanced Materials

The unique electronic and physical properties imparted by halogen atoms make this compound an attractive building block for advanced functional materials.

Halogenated aromatic compounds are widely used in the synthesis of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine and bromine atoms can modulate key properties such as the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thermal stability, and intermolecular interactions. While specific research detailing the use of this compound in OLED emitters is not widespread, its structural motifs are relevant. Fluorinated anilines are used to synthesize active pharmaceutical ingredients and can be incorporated into larger molecular scaffolds through methods like palladium-catalyzed cross-coupling, which are standard techniques in the construction of complex OLED materials. ossila.com

Brominated compounds are well-established as effective flame retardants. They function by releasing hydrogen bromide (HBr) radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The presence of multiple bromine atoms in this compound makes it a potential intermediate for the synthesis of reactive or additive flame retardants. These can be incorporated into polymers and other materials to enhance their fire safety.

Employment in Agrochemical Synthesis

Fluorine-containing compounds represent a significant and growing class of modern agrochemicals, valued for their enhanced efficacy, metabolic stability, and unique modes of action. Halogenated anilines are common intermediates in the production of various pesticides.

For example, the fungicide Ipflufenoquin is synthesized from fluorinated intermediates, one of which is derived from 2,3-difluoroaniline via a Sandmeyer reaction. rhhz.net This highlights the industrial relevance of multi-halogenated anilines in creating complex agrochemical scaffolds. Furthermore, patent literature describes the synthesis of pesticidal compounds from intermediates like 6-bromo-2,4-dichloro-3-fluoro-aniline, a compound structurally related to this compound. google.com These examples underscore the role of this compound as a valuable building block for developing new, effective, and stable crop protection agents.

Table 2: Research Findings on Related Halogenated Anilines in Agrochemicals

| Agrochemical Class | Precursor Example | Key Synthetic Step | Resulting Product Class | Reference |

|---|---|---|---|---|

| Fungicides | 2,3-Difluoroaniline | Sandmeyer Reaction | Quinoline Intermediate | rhhz.net |

| Pesticides | 6-Bromo-2,4-dichloro-3-fluoro-aniline | Diazotization and Reduction | Halogenated Benzene (B151609) Intermediate | google.com |

Intermediate in Pharmaceutical Synthesis

The precise architecture of this compound makes it a significant intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Halogenated aromatic compounds are ubiquitous in medicinal chemistry, playing a critical role as building blocks for complex drug molecules. nih.gov The presence of bromine and fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

API intermediates are the chemical compounds that form the basis of the final API. chemicalbook.com this compound and its derivatives function as precursors in multi-step syntheses that lead to the final drug substance. A notable example of its application is in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis. nih.gov

The strategic placement of reactive sites on the this compound ring allows for its incorporation into molecules designed to interact with specific and challenging therapeutic targets.

CFTR Modulators: This compound's most significant role to date is in the synthesis of CFTR modulators. While not a direct starting material for all drugs in this class, a very closely related intermediate is pivotal in the synthesis of Tezacaftor (VX-661), a second-generation CFTR corrector. mdpi.comchemicalbook.comnih.gov The scaled synthesis of Tezacaftor begins with 3-fluoro-4-nitroaniline, which undergoes regioselective bromination with N-Bromosuccinimide (NBS) to produce 2-bromo-5-fluoro-4-nitroaniline. mdpi.comchemicalbook.com This intermediate, which shares a similar substitution pattern with the subject compound, is then further elaborated through several steps to form the core indole structure of Tezacaftor. chemicalbook.comrsc.org

Table 1: Synthesis of Tezacaftor Intermediate

| Starting Material | Reagent | Product | Significance |

| 3-fluoro-4-nitroaniline | N-Bromosuccinimide (NBS) | 2-bromo-5-fluoro-4-nitroaniline | Key step to introduce the bromine atom at the correct position for subsequent cyclization reactions to form the drug's core structure. mdpi.comchemicalbook.com |

KRASG12C Inhibitors: The KRAS protein, particularly with the G12C mutation, has been a long-sought-after "undruggable" target in oncology. nih.gov The development of covalent inhibitors like Sotorasib (AMG 510) marked a major breakthrough. nih.gov However, a review of the synthetic routes for prominent KRAS G12C inhibitors does not indicate the use of this compound as a key building block or intermediate. nih.govnih.govresearchgate.net

RIG-1 Agonists: Retinoic acid-inducible gene I (RIG-I) is a key receptor in the innate immune system that detects viral RNA. nih.gov Activation of RIG-I triggers an antiviral response, making RIG-I agonists a promising therapeutic strategy. Current research into RIG-I agonists focuses primarily on RNA-based molecules or specific small molecules like KIN1148. nih.govnih.gov The synthesis of these small-molecule agonists does not appear to involve this compound as a precursor. nih.govbiorxiv.orgresearchgate.net

Applications in Dye and Pigment Chemistry

Anilines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used across various industries. nih.govmdpi.com The general synthesis involves a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich component like another aniline or a phenol. nih.gov The specific substituents on the aniline ring influence the color, stability, and application properties of the resulting dye.

Despite this general utility of anilines, a review of scientific literature and patent databases did not yield specific examples of this compound being used in the synthesis of commercial dyes or pigments. Its complex substitution pattern and likely higher cost compared to simpler anilines may limit its use to more specialized, high-value applications rather than bulk colorant production.

Computational and Theoretical Studies on 2,3 Dibromo 5 Fluoroaniline

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency analysis is a crucial computational tool for understanding the molecular structure and bonding of a compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to predict the infrared and Raman spectra of a molecule. These calculations provide the vibrational frequencies and their corresponding intensities, which can be correlated with experimental data for structural confirmation. The Potential Energy Distribution (PED) analysis further refines this by assigning the calculated vibrational frequencies to specific internal coordinates, such as stretching, bending, and torsional modes of the molecule. This allows for a detailed understanding of the contributions of different functional groups to each vibrational band. researchgate.net

For halogenated anilines, the vibrational spectra are characterized by modes associated with the benzene (B151609) ring, the amino group, and the carbon-halogen bonds. Due to the lack of specific experimental or computational studies on 2,3-Dibromo-5-fluoroaniline, a representative analysis based on the closely related compound 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) provides insight into the expected vibrational modes. researchgate.net The calculations for such molecules are typically performed using DFT methods, like B3LYP, with a suitable basis set. researchgate.net

The key vibrational modes for halogenated anilines include:

N-H Stretching: The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations, which are expected to appear in the 3300-3500 cm⁻¹ region. researchgate.net

C-C Stretching: The aromatic ring C-C stretching vibrations usually occur in the 1400-1650 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom is also a characteristic feature.

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region. researchgate.net

The PED analysis helps to quantify the contribution of each of these internal motions to a specific vibrational frequency, resolving ambiguities that arise from the coupling of different vibrational modes. researchgate.net

Below is an interactive data table showing representative calculated vibrational frequencies and their PED assignments for a related halogenated aniline (B41778), 2,6-dibromo-3-chloro-4-fluoroaniline, which serves as an illustrative example. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | PED Assignment (%) |

| NH₂ Asymmetric Stretching | 3387 | ν(NH₂) (99) |

| NH₂ Symmetric Stretching | 3274 | ν(NH₂) (98) |

| C-C Stretching | 1581 | ν(CC) (55) + β(CCH) (25) |

| C-C Stretching | 1543 | ν(CC) (60) + β(CCH) (20) |

| NH₂ Scissoring | 1509 | β(NH₂) (70) |

| C-C Stretching | 1455 | ν(CC) (50) + β(CCH) (30) |

| C-N Stretching | 1281 | ν(CN) (45) + ν(CC) (25) |

| C-F Stretching | 1198 | ν(CF) (65) |

| C-Br Stretching | 650 | ν(CBr) (70) |

| C-Br Stretching | 580 | ν(CBr) (68) |

| Note: This data is for 2,6-dibromo-3-chloro-4-fluoroaniline and is presented as a representative example. ν represents stretching and β represents bending. |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map is plotted on the electron density surface, where different colors represent different values of the electrostatic potential. chemrxiv.org

Typically, the color scale is ranged from red to blue:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen, nitrogen, and halogens. nih.gov

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are commonly found around hydrogen atoms, particularly those attached to electronegative atoms. nih.gov

Green and yellow regions correspond to areas of intermediate or near-zero potential, representing relatively neutral parts of the molecule. researchgate.net

For a molecule like this compound, the MEP surface would reveal distinct potential regions. The electronegative nitrogen atom of the amino group and the halogen atoms (bromine and fluorine) would be surrounded by regions of negative potential (red to yellow), making them potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential (blue), indicating their susceptibility to nucleophilic attack. tandfonline.com

In a study on the related compound m-fluoroaniline, the MEP map showed that the electrophilic (electron-rich) region was primarily located on the fluorine and nitrogen atoms, while the nucleophilic (electron-poor) region was near the hydrogen atoms of the amino group. The electrostatic potential values for m-fluoroaniline ranged from -5.465 × 10⁻² a.u. (deepest red) to +5.465 × 10⁻² a.u. (deepest blue). chemrxiv.org Similarly, for 2-bromo-6-chloro-4-fluoroaniline, the MEP analysis identified the negative potential over the halogen atoms and the positive potential on the NH₂ group hydrogens. researchgate.net This provides a strong indication of how this compound would behave in intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the electron delocalization, charge transfer, and intramolecular interactions within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs in the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). stackexchange.comorientjchem.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific electron delocalization. orientjchem.orgechemi.com

In substituted anilines, significant intramolecular interactions include:

Lone Pair Delocalization: The lone pair of electrons on the nitrogen atom (n(N)) can delocalize into the antibonding orbitals of the adjacent C-C bonds of the aromatic ring (σ*(C-C)) or C-halogen bonds.

π-Electron Delocalization: The π-electrons of the benzene ring (π(C=C)) can interact with the antibonding π* orbitals of the ring (π*(C=C)), leading to resonance stabilization.

Hyperconjugation with Halogens: The lone pairs on the bromine and fluorine atoms can also participate in hyperconjugative interactions with the antibonding orbitals of the ring.

For instance, in a study of 2-fluoroaniline, NBO analysis revealed electron donation from the nitrogen lone pair to the antibonding orbital of the C1-C2 bond, as well as from the fluorine lone pair to the C2-C3 antibonding orbital. umanitoba.ca In 2-chloroaniline (B154045) complexes, stabilization energies calculated via NBO analysis were used to determine the strength of hydrogen bonds, with larger E(2) values correlating to shorter and stronger bonds. orientjchem.org

The following interactive table presents representative E(2) values for key donor-acceptor interactions that would be expected in this compound, based on data from related substituted anilines.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C1-C6) | ~50-60 | Lone Pair -> Antibonding π |

| n(N) | π(C2-C3) | ~20-30 | Lone Pair -> Antibonding π |

| π(C1-C6) | π(C2-C3) | ~15-25 | π -> π Delocalization |

| π(C4-C5) | π(C1-C6) | ~15-25 | π -> π Delocalization |

| n(Br) | σ(C2-C3) | ~1-5 | Halogen Lone Pair -> Antibonding σ |

| n(F) | σ(C4-C5) | ~1-5 | Halogen Lone Pair -> Antibonding σ |

| Note: These E(2) values are illustrative and based on general findings for substituted anilines. The exact values for this compound would require specific calculations. n represents a lone pair orbital. |

Molecular Docking and Interaction Analysis (within a chemical or theoretical context)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. neliti.comsciencescholar.us This method is instrumental in structure-based drug design and for understanding the nature of intermolecular interactions at a molecular level. The analysis provides insights into the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and identifies the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. neliti.comresearchgate.net

While no specific molecular docking studies have been reported for this compound, research on other bromoaniline derivatives provides a clear framework for how such an analysis would be conducted and the type of information it would yield. For example, a study involving various bromoaniline derivatives docked against the heat shock protein 90 (Hsp90) chaperone, a potential target in cancer therapy, revealed important binding characteristics. neliti.comsciencescholar.usresearchgate.net

In that representative study, the bromoaniline derivatives were docked into the active site of the Hsp90 protein. neliti.com The results were evaluated based on their docking scores and the specific amino acid residues they interacted with. The most stable conformations were those that maximized favorable interactions within the protein's binding pocket.

Key findings from such studies typically include:

Binding Affinity: The calculated binding energy indicates the stability of the ligand-protein complex. More negative values suggest stronger binding.

Hydrogen Bonds: Identification of hydrogen bonds between the ligand (e.g., the amino group of the aniline derivative) and specific amino acid residues (e.g., aspartate, asparagine) in the receptor. neliti.com

Hydrophobic and van der Waals Interactions: The aromatic ring and halogen substituents often participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: In some cases, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen in the protein backbone or side chains. researchgate.netulisboa.pt

The interactive data table below shows typical results from a molecular docking study of a representative bromoaniline derivative with a protein target, illustrating the kind of data obtained.

Advanced Analytical Methodologies for Process and Purity Assessment

Chromatographic Techniques for Purity and Process Monitoring

Chromatographic methods are the cornerstone of purity assessment and process monitoring for 2,3-Dibromo-5-fluoroaniline, providing high-resolution separation of the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is typically the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.

A typical HPLC method for the purity assessment of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like phosphoric acid or formic acid to ensure good peak shape for the aniline (B41778) compound. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light. The wavelength for detection would be set at a maximum absorbance for the analyte to ensure high sensitivity.

Isocratic elution, where the mobile phase composition remains constant, can be used for simple purity checks. However, for resolving a complex mixture of impurities, a gradient elution, where the mobile phase composition is changed over time, is often more effective. This allows for the separation of impurities with a wide range of polarities.

Interactive Data Table: Example HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com Given that this compound has a reasonable vapor pressure, GC can be an effective method for its analysis. The choice of column is critical, with capillary columns coated with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, being suitable.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis, providing good sensitivity. For higher selectivity and sensitivity, especially for halogenated compounds, an Electron Capture Detector (ECD) is an excellent choice. oup.com Mass Spectrometry (MS) coupled with GC (GC-MS) offers the most definitive identification of the analyte and its impurities by providing mass-to-charge ratio information. nih.gov

The injector and detector temperatures must be optimized to ensure efficient vaporization of the sample without causing thermal degradation. The oven temperature program, which involves a gradual increase in temperature, is crucial for separating compounds with different boiling points.

Interactive Data Table: Example GC Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table represents a typical starting point for method development and may require optimization.

Techniques for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of quality control, aiming to identify and quantify all potential impurities in the this compound product. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.